molecular formula C16H10BrN B585168 10-Bromo-7H-benzo[c]carbazole CAS No. 1698-16-4

10-Bromo-7H-benzo[c]carbazole

Cat. No.: B585168
CAS No.: 1698-16-4
M. Wt: 296.167
InChI Key: YHAHNQXQOZYZLP-UHFFFAOYSA-N
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Description

10-Bromo-7H-benzo[c]carbazole is a heterocyclic aromatic compound with the molecular formula C16H10BrN. It is a derivative of benzo[c]carbazole, where a bromine atom is substituted at the 10th position. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Bromo-7H-benzo[c]carbazole can be synthesized through bromination of 7H-benzo[c]carbazole. The most common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures (0°C to room temperature) for several hours .

Example Procedure:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 10-Bromo-7H-benzo[c]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted benzo[c]carbazoles.

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Dihydrobenzo[c]carbazoles.

Scientific Research Applications

10-Bromo-7H-benzo[c]carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Bromo-7H-benzo[c]carbazole in its applications is primarily based on its electronic properties. The bromine atom influences the electron density distribution in the molecule, making it suitable for use in electronic devices. In medicinal chemistry, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects .

Comparison with Similar Compounds

Uniqueness: 10-Bromo-7H-benzo[c]carbazole is unique due to the presence of the bromine atom, which enhances its reactivity and electronic properties compared to its analogs. This makes it particularly valuable in the synthesis of advanced materials for optoelectronic applications .

Properties

IUPAC Name

10-bromo-7H-benzo[c]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN/c17-11-6-8-14-13(9-11)16-12-4-2-1-3-10(12)5-7-15(16)18-14/h1-9,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAHNQXQOZYZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC(=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737897
Record name 10-Bromo-7H-benzo[c]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698-16-4
Record name 10-Bromo-7H-benzo[c]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Bromo-7H-benzo[c]carbazole
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